2H-pyrido[4,3-b][1,4]oxazine
CAS No.: 255-09-4
Cat. No.: VC14143911
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 255-09-4 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 2H-pyrido[4,3-b][1,4]oxazine |
| Standard InChI | InChI=1S/C7H6N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-3,5H,4H2 |
| Standard InChI Key | PLNRPLMJMUWYAV-UHFFFAOYSA-N |
| Canonical SMILES | C1C=NC2=C(O1)C=CN=C2 |
Introduction
2H-Pyrido[4,3-b] oxazine: A Comprehensive Overview
2H-Pyrido[4,3-b] oxazine is a bicyclic heterocyclic compound characterized by a fused pyridine and oxazine ring system. Its structural uniqueness and potential biological activity make it a focus of research in medicinal chemistry. Below is a detailed analysis of its properties, synthesis, and applications.
Key Structural Features
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Bicyclic Framework: A pyridine ring fused to an oxazine ring, with the oxazine oxygen located at position 1 and nitrogen at position 4.
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Ring Conformation: The pyrido-oxazine system adopts a partially saturated structure, with the oxazine ring in a partially hydrogenated state.
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Functional Groups: Contains aromatic nitrogen (pyridine) and ether-oxygen (oxazine) atoms, enabling interactions in biological systems.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight | 134.14 g/mol | |
| CAS Number | 255-09-4 | |
| SMILES | C1C=NC2=C(O1)C=CN=C2 | |
| InChIKey | PLNRPLMJMUWYAV-UHFFFAOYSA-N |
Synthetic Routes
The synthesis of 2H-pyrido[4,3-b] oxazine involves cyclization reactions of pyridine derivatives. Key methods include:
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Condensation of 2-Acetamido-3-hydroxypyridine
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Cyclization with α-Halo Carbonyl Compounds
Derivatives and Functionalization
Derivatives are synthesized to enhance bioactivity:
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Oxazine Ring Modifications:
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Biological Activity: Derivatives show potential in anticancer research, targeting mitotic arrest and apoptosis .
Anticancer Properties
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Mechanism: Derivatives induce apoptosis in cancer cells by disrupting mitotic processes .
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In Vitro Studies: Pyrido-oxazine derivatives exhibit cytotoxic effects against leukemia and solid tumor cell lines .
Other Applications
Challenges and Future Directions
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Synthetic Complexity:
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Mechanistic Insights:
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Exact molecular targets and signaling pathways remain under investigation.
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Computational studies are needed to predict interactions with biomolecules.
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Derivative Optimization:
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